[5-(Methylsulfanyl)thiophen-2-yl]methanol
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Overview
Description
[5-(Methylsulfanyl)thiophen-2-yl]methanol: is an organic compound with the molecular formula C6H8OS2 It features a thiophene ring substituted with a methylsulfanyl group at the 5-position and a methanol group at the 2-position
Mechanism of Action
Target of Action
The primary targets of [5-(Methylsulfanyl)thiophen-2-yl]methanol are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found to possess a wide range of therapeutic properties . .
Result of Action
Thiophene derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [5-(Methylsulfanyl)thiophen-2-yl]methanol typically begins with thiophene derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Methylsulfanyl)thiophen-2-yl]methanol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [5-(Methylsulfanyl)thiophen-2-yl]methanol is used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Agriculture: The compound is explored for its potential use in agrochemicals.
Comparison with Similar Compounds
- [5-(Methylthio)thiophen-2-yl]methanol
- [5-(Ethylsulfanyl)thiophen-2-yl]methanol
- [5-(Methylsulfanyl)furan-2-yl]methanol
Comparison:
- [5-(Methylsulfanyl)thiophen-2-yl]methanol is unique due to the presence of both a methylsulfanyl group and a methanol group on the thiophene ring, which imparts distinct chemical properties.
- [5-(Methylthio)thiophen-2-yl]methanol has similar properties but lacks the hydroxyl group, affecting its reactivity and applications.
- [5-(Ethylsulfanyl)thiophen-2-yl]methanol has an ethylsulfanyl group instead of a methylsulfanyl group, leading to differences in steric and electronic effects.
- [5-(Methylsulfanyl)furan-2-yl]methanol features a furan ring instead of a thiophene ring, resulting in different aromaticity and reactivity.
Properties
IUPAC Name |
(5-methylsulfanylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-6-3-2-5(4-7)9-6/h2-3,7H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAYXCFFDGWOPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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